molecular formula C20H34N4OS B2469790 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea CAS No. 863018-06-8

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2469790
CAS No.: 863018-06-8
M. Wt: 378.58
InChI Key: ILXLZAREDACBMD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound that features a cyclohexyl group, a piperazine ring, and a thiophene moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functional groups are introduced to facilitate further reactions.

    Piperazine ring incorporation: The piperazine ring is introduced through nucleophilic substitution or other suitable reactions.

    Cyclohexyl group addition: The cyclohexyl group is attached via alkylation or similar reactions.

    Urea formation: The final step involves the formation of the urea linkage, often through the reaction of an amine with an isocyanate or carbamate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives

Properties

IUPAC Name

1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4OS/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXLZAREDACBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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